2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide
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Overview
Description
2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide is a complex chemical compound known for its unique structure and diverse properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide typically involves the reaction of 1,3-dihydrobenzo[c]thiophene-5-sulfonyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to achieve high yields and involves rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted benzothiophene derivatives, which have significant applications in various fields.
Scientific Research Applications
2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the development of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonyl chloride
- 1,3-Dihydrobenzo[c]thiophene-5-sulfonyl chloride
Uniqueness
2,2-Dioxo-1,3-dihydro-2lambda6-benzothiophene-5-sulfonamide is unique due to its specific structural features and reactivity, which make it a valuable compound in various research and industrial applications. Its ability to undergo diverse chemical reactions and form a wide range of products sets it apart from similar compounds.
Properties
IUPAC Name |
2,2-dioxo-1,3-dihydro-2-benzothiophene-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S2/c9-15(12,13)8-2-1-6-4-14(10,11)5-7(6)3-8/h1-3H,4-5H2,(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBHEHXZRRRBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1(=O)=O)C=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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